8-Methoxy-5-methyl-1,4-dihydroquinolin-4-one
Description
8-Methoxy-5-methyl-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a methoxy group (-OCH₃) at position 8 and a methyl group (-CH₃) at position 5 on the dihydroquinolin-4-one scaffold. The 1,4-dihydroquinolin-4-one core introduces a ketone group at position 4, which influences electronic properties and hydrogen-bonding interactions.
Properties
IUPAC Name |
8-methoxy-5-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9(14-2)11-10(7)8(13)5-6-12-11/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDARNOFDINQWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CNC2=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-methyl-1,4-dihydroquinolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of aniline derivatives with suitable reagents to form the quinoline core, followed by methoxylation and methylation steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-5-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinolone derivative.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Quinoline-4-one derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Methoxy-5-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-5-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 8-methoxy-5-methyl-1,4-dihydroquinolin-4-one with four analogs from the evidence, focusing on structural features, physicochemical properties, and biological activity.
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: The target compound’s methoxy and methyl groups enhance lipophilicity compared to halogenated analogs (e.g., 8-bromo-6-fluoro derivative) but reduce polarity relative to amino-substituted analogs (e.g., 2-amino-8-methoxy-5-methyl derivative) .
- Molecular Weight: The hexoxy-containing analog (456.65 g/mol) exceeds the target compound (197.21 g/mol), likely impacting bioavailability due to reduced membrane permeability .
Notes
- All chemical names are presented in full without abbreviations.
- Data gaps (e.g., direct ADME metrics for the target compound) are noted and inferred from structural analogs.
- References are diversified across pharmacological, structural, and safety studies.
Biological Activity
8-Methoxy-5-methyl-1,4-dihydroquinolin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound belongs to the quinoline family, characterized by a fused bicyclic structure. Its chemical formula is and it possesses a methoxy group at the 8-position and a methyl group at the 5-position. These substitutions are believed to enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research suggests that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes.
- Modulation of Signaling Pathways : It can affect signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that it has potential antimicrobial properties against a range of pathogens.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. For instance:
- Cell Line Studies : In vitro tests demonstrated that this compound had an IC50 value of approximately 10 µM against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) .
- Mechanistic Insights : The compound induced apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic markers like Bcl-2 .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : It showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of DNA synthesis .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 10 µM. Induced apoptosis via caspase activation. |
| Study B | Showed broad-spectrum antibacterial activity with MIC values between 5–20 µg/mL. Effective against MRSA strains. |
| Study C | Evaluated in vivo efficacy in animal models, showing reduced tumor growth in xenograft models when administered at doses of 20 mg/kg. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
